molecular formula C20H15N3O3S B2746107 (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1173541-01-9

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2746107
CAS RN: 1173541-01-9
M. Wt: 377.42
InChI Key: AFWOXUSZENRJAV-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The compound's derivatives have shown promising antimicrobial activities. For instance, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which include similar structural motifs, demonstrated significant antimicrobial efficacy against various gram-positive and gram-negative bacteria, as well as fungal strains (Rezki, 2016).

Anticancer Potential

Derivatives of the compound have been investigated for their anticancer properties. Research has shown that 4-thiazolidinones containing the benzothiazole moiety exhibit anticancer activity on several cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, studies have explored the structure-activity relationships of similar compounds, focusing on their potential as inhibitors for specific cancer-related pathways (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic applications, demonstrating good light harvesting efficiency for use in dye-sensitized solar cells. These compounds also show interesting ligand-protein interactions, as explored through molecular docking studies (Mary et al., 2020).

properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-3-10-22-15-9-8-13(2)11-17(15)27-19(22)21-18(24)12-23-14-6-4-5-7-16(14)26-20(23)25/h1,4-9,11H,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOXUSZENRJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C4=CC=CC=C4OC3=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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